molecular formula C28H38N6O6 B1671295 Leucine enkephalinamide CAS No. 60117-24-0

Leucine enkephalinamide

Numéro de catalogue B1671295
Numéro CAS: 60117-24-0
Poids moléculaire: 554.6 g/mol
Clé InChI: YZXGODHVAJPXSG-VABKMULXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leucine enkephalinamide is a synthetic variant of leucine enkephalin, an endogenous opioid peptide neurotransmitter . It has the amino acid sequence Tyr-Gly-Gly-Phe-Leu . It is subject to extensive studies due to its antinociceptive action in the organism .


Chemical Reactions Analysis

Leucine enkephalins, including leucine enkephalinamide, have been found to interact with the lipid phase of the membrane receptor surrounding . They affect the surface characteristics and morphology of lipid monolayers, leading to an increase in surface density of the mixed surface lipids/enkephalins films at loose lipid packing . This effect is more pronounced for the enkephalinamide, suggesting a different mechanism of interaction for the amidated enkephalin with the lipid phase, as compared to leucine-enkephalin .

Applications De Recherche Scientifique

1. Effects on Action Potentials in Nerve Fibers

Leucine enkephalinamide has been studied for its effects on the excitability of nerve fibers. Research indicates that both leucine enkephalin and D-Ala2, Met5 enkephalinamide (DAMA) depress the amplitude of compound action potentials in A and C fibers of peripheral vertebrate nerve axons. This suggests the presence of stereospecific opioid receptors sensitive to some endogenous opioid peptides (Frank & Sudha, 1987).

2. Interaction with Sodium Dodecyl Sulfate Micelles

Leucine enkephalinamide's interaction with anionic sodium dodecyl sulfate (SDS) micelles has been explored using pulsed field gradient NMR diffusion experiments. The study aimed to understand the mechanism of interaction between leucine enkephalin peptides and SDS micelles. Results show that the interaction is largely electrostatic, with non-polar amino acid side chains interacting with the hydrophobic micelle core (Begotka et al., 2006).

3. Metabolic and Permeation Barriers in Ocular Absorption

Studies on the ocular absorption of topically applied peptides used leucine enkephalinamide as a model. The corneal epithelium presented significant resistance to the permeation of these peptides, suggesting substantial metabolic and permeation barriers (Lee et al., 1986).

4. Analogue Development for Opioid Activity

Leucine enkephalinamide analogues have been developed to examine the conformational requirements of the N-terminal tyrosyl residue in opioid activity. Studies have shown that despite spatial analogy, some analogues possessed neither opioid agonist nor antagonist activity, offering insights into the complex nature of opioid receptor interaction (Sugg & Portoghese, 1986).

5. Absorption and Analgesic Activity

The absorption and analgesic activity of aminopeptidase-resistant cellobiose-coupled leucine enkephalinamide have been tested, showing that it is more stable and has significant analgesic effects without the need for peptidase inhibitors. This suggests its potential as an orally active analgesic peptide candidate (Mizuma et al., 1998).

6. Inhibition of Brain Aminopeptidase Activity

Research on L-Leucinal, a competitive inhibitor of soluble aminopeptidase activity from rat brain, found that it potentiates analgesia induced by leucine enkephalin. This underscores the role of aminopeptidases in modulating the analgesic effects of leucine enkephalin (Davis et al., 1983).

7. Opiate Peptide Modulation of Amino Acid Responses

Leucine enkephalinamide's effect on mouse spinal neurons indicates a neuromodulatory action that is functionally distinct from conventional neurotransmitter operation, suggesting its role in novel forms of neuronal communication (Barker et al., 1978).

Safety And Hazards

As a laboratory chemical, Leucine enkephalinamide should not be used for food, drug, pesticide or biocidal product use . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Orientations Futures

Leucine enkephalinamide continues to be a subject of research due to its potential applications in pain management and other areas . Future research may focus on overcoming its limitations such as poor membrane permeability and susceptibility to enzymatic degradation , and further exploring its interactions with lipid monolayers .

Propriétés

IUPAC Name

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O6/c1-17(2)12-22(26(30)38)34-28(40)23(14-18-6-4-3-5-7-18)33-25(37)16-31-24(36)15-32-27(39)21(29)13-19-8-10-20(35)11-9-19/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXGODHVAJPXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975548
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucine enkephalinamide

CAS RN

60117-24-0
Record name Enkephalinamide-leu
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENKEPHALIN, LEU-5-AMINO-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leucine enkephalinamide
Reactant of Route 2
Leucine enkephalinamide
Reactant of Route 3
Reactant of Route 3
Leucine enkephalinamide
Reactant of Route 4
Leucine enkephalinamide
Reactant of Route 5
Leucine enkephalinamide
Reactant of Route 6
Reactant of Route 6
Leucine enkephalinamide

Citations

For This Compound
203
Citations
E Roubini, R Laufer, C Gilon, Z Selinger… - Journal of medicinal …, 1991 - ACS Publications
The isosteric methyleneoxy*(CH20) function was employed as a novel peptide-bond surrogate and incorporated into sequences of two neuropeptides, substance P (SP) and enkephalin…
Number of citations: 35 pubs.acs.org
JA Thornhill, WS Saunders - Peptides, 1985 - Elsevier
The present study was designed to determine the blood pressure (BP) responses of conscious rats given intravenous (IV) injections of enkephalin derivatives (D-ala 2 -methionine …
Number of citations: 10 www.sciencedirect.com
IK Chun, IS Park - Yakhak Hoeji, 1994 - koreascience.kr
To study the feasibility of transmucosal delivery of leucine enkephalin (Leu-Enk) and $[D-ala^ 2] $-leucine enkephalinamide (YAGFL), their degradation extents and pathways in various …
Number of citations: 3 koreascience.kr
IK Chun, IS Park, J Hyun - Journal of Pharmaceutical Investigation, 1996 - koreascience.kr
To inhibit the enzymatic degradation of leucine enkephalin (Leu-Enk) and its synthetic analog. $[D-ala^ 2] $-leucine enkephalinamide (YAGFL), in the nasal, rectal and vaginal mucosal …
Number of citations: 2 koreascience.kr
IS Park, IK Chun - YAKHAK HOEJI, 1994 - koreascience.kr
To evaluate the feasibility of transmucosal delivery of leucine enkephalin (Leu-Enk) and its synthetic analog, $[D-Ala^ 2] $-leucine enkephalinamide (YAGFL), their physicochemical …
Number of citations: 0 koreascience.kr
T Mizuma, K Ohta, A Koyanagi, S Awazu - Journal of pharmaceutical …, 1996 - Elsevier
… Therefore, it is concluded that leucine enkephalinamide, which is less susceptible to enkephalinase and ACE, is possibly a next target to be examined by the sugar-coupling method. …
Number of citations: 41 www.sciencedirect.com
T Mizuma, K Ohta, S Awazu - Biopharmaceutics & drug …, 1998 - Wiley Online Library
Leucine enkephalinamide (LEamide), aminopeptidase‐degradable opioid peptide, was coupled with cellobiose (cellobiose‐coupled LEamide, CcpLEamide). CcpLEamide was …
Number of citations: 6 onlinelibrary.wiley.com
SJ Gaskell, MH Reilly, CJ Porter - Rapid Communications in …, 1988 - Wiley Online Library
Fast atom bombardment (FAB) or liquid secondary ion mass spectra are readily obtained for small peptides;[M+ H]+ and [M-HI-ions are generally prominent and fragment ions …
EE Sugg, PS Portoghese - Journal of medicinal chemistry, 1986 - europepmc.org
… Analogues of leucine-enkephalinamide containing N-terminal cis- or trans-4-(3-… Despite spatial analogy between the trans isomer 5 and leucine-enkephalinamide, it possessed neither …
Number of citations: 12 europepmc.org
TA Ivandini, BV Sarada, C Terashima, TN Rao… - … of Chromatography B, 2003 - Elsevier
… In this report, we used leucine enkephalinamide (LEA), since the amide form (in this case in enkephalinamide) is often used for medical preparations due to its higher absorptivity …
Number of citations: 29 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.